Halogen Content Differentiation
Carbanide;molybdenum(2+) contains zero halogen atoms (0 wt% Cl or F), whereas leading commercial molybdenum precursors contain substantial halogen content: MoCl5 (5 Cl atoms per Mo, ~65 wt% Cl), MoO2Cl2 (2 Cl atoms per Mo, ~32 wt% Cl), and MoF6 (6 F atoms per Mo, ~55 wt% F) [1]. Halogen-free precursors are specified in semiconductor processing to avoid dielectric damage and corrosion that halide byproducts cause, particularly in advanced node devices with sensitive low-k dielectrics [2].
| Evidence Dimension | Halogen content (wt%) |
|---|---|
| Target Compound Data | 0 wt% Cl or F |
| Comparator Or Baseline | MoCl5: ~65 wt% Cl; MoO2Cl2: ~32 wt% Cl; MoF6: ~55 wt% F |
| Quantified Difference | Absolute elimination of halogen vs. 32–65 wt% halogen content in comparators |
| Conditions | Elemental composition analysis |
Why This Matters
Procurement of halogen-free precursors is essential for semiconductor fabs seeking to eliminate dielectric etch damage and improve device yield, making Carbanide;molybdenum(2+) a strategic alternative to halide-containing molybdenum sources.
- [1] Calculated from molecular formulas: MoCl5 (MW 273.2), MoO2Cl2 (MW 198.8), MoF6 (MW 209.9). View Source
- [2] Thompson, D., Liu, F. Q., & Saly, M. J. (2024). U.S. Patent Application No. US20240425536A1. Halogen-free molybdenum-containing precursors for deposition of molybdenum. View Source
